molecular formula C14H19N5 B1528538 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 1428139-17-6

3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1528538
CAS No.: 1428139-17-6
M. Wt: 257.33 g/mol
InChI Key: FLXWLTDCFCXQRS-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine is a synthetic small molecule belonging to the 1,2,4-triazole chemical class, a scaffold recognized in medicinal chemistry for its diverse biological properties. The molecular structure integrates a 1,2,4-triazole-5-amine core, a known pharmacophore, with a 4-benzylpiperidine moiety. This specific combination is of significant interest in early-stage pharmaceutical research for designing and screening novel bioactive compounds. Scientific studies on analogous 1,2,4-triazole derivatives have documented a range of potential pharmacological activities, including anticonvulsant, antibacterial, antifungal, and antiviral effects . The mechanism of action for triazole-based compounds is often multifaceted and target-dependent, potentially involving interaction with enzymatic processes or neuronal receptors, warranting further investigation for this specific analog. Researchers value this compound as a key intermediate for constructing more complex molecular architectures and as a candidate for high-throughput screening against various biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c15-13-16-14(18-17-13)19-8-6-12(7-9-19)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXWLTDCFCXQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180822
Record name 1H-1,2,4-Triazol-3-amine, 5-[4-(phenylmethyl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-17-6
Record name 1H-1,2,4-Triazol-3-amine, 5-[4-(phenylmethyl)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazol-3-amine, 5-[4-(phenylmethyl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for 1,2,4-Triazol-5-amines

The synthesis of 1,2,4-triazol-5-amines generally involves cyclocondensation reactions between appropriate hydrazine derivatives and carboxylic acid derivatives or their equivalents. Two main synthetic pathways are commonly reported:

These methods are often optimized depending on the nucleophilicity of the amine and the nature of substituents attached to the triazole core.

Specific Preparation of 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine

While direct literature on the exact preparation of this compound is limited, analogous synthetic routes can be inferred from related compounds and general triazole chemistry:

Step 1: Preparation of the 1,2,4-Triazole Core
  • Starting materials such as aminoguanidine hydrochloride and suitable carboxylic acid derivatives (e.g., succinic anhydride or phthalic anhydride analogues) are reacted under controlled conditions.
  • Microwave irradiation or conventional heating can be applied to promote ring closure and cyclocondensation, forming the 1,2,4-triazol-5-amine scaffold.
Step 3: Purification and Characterization
  • The product is purified by column chromatography or recrystallization.
  • Structural confirmation is achieved by NMR spectroscopy, X-ray crystallography, and elemental analysis.

Reaction Conditions and Optimization

Research indicates that reaction temperature, solvent choice, and reagent stoichiometry critically influence yields and purity:

Parameter Typical Conditions Notes
Temperature 80–150 °C (reflux or microwave-assisted) Higher temperatures favor cyclocondensation
Solvent Ethanol, acetonitrile, or DMF Polar aprotic solvents enhance nucleophilicity
Reagent Ratios Aminoguanidine : Anhydride : Amine = 1:1:1 Stoichiometry adjusted based on amine nucleophilicity
Reaction Time 1–16 hours Shorter times with microwave irradiation
Purification Column chromatography, recrystallization Essential for isolating regioisomers

Optimization studies show that conventional reflux in acetonitrile at 90 °C may be insufficient for some steps, whereas microwave irradiation improves yields and reduces reaction times.

Detailed Research Findings

Complementary Synthetic Pathways

Two complementary pathways have been developed for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives:

  • Pathway A: Preparation of N-guanidinosuccinimide followed by reaction with amines under microwave irradiation. Effective for aliphatic amines like piperidine but less so for aromatic amines.

  • Pathway B: Initial preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation. Suitable for less nucleophilic amines.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reaction Steps Conditions Advantages Limitations
1 Aminoguanidine hydrochloride + Succinic anhydride + 4-benzylpiperidine Formation of N-guanidinosuccinimide, microwave-assisted amine substitution, cyclocondensation Microwave irradiation, 100–150 °C High yield for aliphatic amines Less effective for aromatic amines
2 N-arylsuccinimide + Aminoguanidine hydrochloride + 4-benzylpiperidine Preparation of N-arylsuccinimide, reaction with aminoguanidine, ring closure Microwave irradiation, 120 °C Suitable for less nucleophilic amines Requires pre-synthesis of N-arylsuccinimide
3 N-guanidinophthalimide + Piperidine derivative + Triphosgene Cyclocondensation, amide coupling, regioselective acylation Reflux in acetonitrile, 90–120 °C Access to diverse amide-functionalized triazoles Lower yields with secondary amides
4 N-ethoxymethylene-N'-formylhydrazine + Primary amine (e.g., 4-benzylpiperidine) Cyclization via reflux in ethanol Reflux, 16 hours Simple setup, good purity Longer reaction time

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the desired transformation, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

  • 4-Phenylpiperazinyl vs. 4-Benzylpiperidinyl : The phenylpiperazinyl group in is a common pharmacophore in CNS-targeting drugs (e.g., antipsychotics), while the benzylpiperidinyl group in the target compound may enhance selectivity for peripheral targets due to reduced blood-brain barrier penetration. Piperidine (saturated) versus piperazine (unsaturated) rings also influence electron distribution and hydrogen-bonding capacity .

Aromatic Substitutions

  • Naphthalenyl/Phenyl vs. Benzyl: Naphthalene-substituted triazoles (e.g., ) exhibit potent anticancer activity but may suffer from poor bioavailability due to high molecular weight (>300 Da).
  • Chlorobenzyl/Furyl (N42FTA) : The 4-chlorobenzyl group in N42FTA enhances antibacterial activity by interacting with hydrophobic pockets in FabA enzymes, while the furyl group contributes to π-stacking interactions .

Electron-Withdrawing Groups

  • Trifluoromethyl (TFAT) : The electron-withdrawing CF₃ group in TFAT stabilizes the triazole ring, making it suitable for high-energy materials . In contrast, the electron-donating benzylpiperidinyl group in the target compound may favor biological interactions, such as hydrogen bonding with kinase ATP-binding pockets.

Biological Activity

3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of triazole derivatives that have been studied for various biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
Molecular FormulaC14H19N5
Molecular Weight253.33 g/mol
StructureChemical Structure

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that derivatives related to this compound may exhibit comparable AChE inhibitory activity .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have reported moderate to good cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. Notably, certain derivatives have demonstrated the ability to induce apoptosis in these cells .
  • Antioxidant Properties : Some studies highlight the potential antioxidant effects of triazole derivatives, which may contribute to their protective roles against oxidative stress in cellular models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

A study focused on the cytotoxic effects of triazole derivatives found that specific compounds exhibited significant anti-proliferative effects on cancer cell lines. The most potent derivative induced early apoptosis and arrested SW620 cells at the G2/M phase of the cell cycle .

Study 2: AChE Inhibition

In another investigation, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines were designed as potential AChE inhibitors. These compounds demonstrated relative AChE inhibition percentages comparable to donepezil, a standard treatment for Alzheimer's disease. The docking studies indicated similar binding interactions with AChE .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Acetylcholinesterase InhibitionSignificant inhibition observed; comparable to donepezil
CytotoxicityModerate to good against SW620, PC-3, NCI-H23
Antioxidant PropertiesPotential protective effects against oxidative stress

Q & A

Q. Table 1: Comparison of Reaction Conditions

ParameterMethod A Method B
SolventDMFAcetonitrile
CatalystK₂CO₃Triethylamine
Temperature (°C)11080
Reaction Time (h)1218
Yield (%)6855

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments, e.g., benzyl protons (δ 7.2–7.4 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 314.2) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., planar triazole ring with dihedral angles <5° relative to benzylpiperidine) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

Methodological Answer:

  • Core Modifications : Substituting the triazole’s amine group with electron-withdrawing groups (e.g., -NO₂) enhances microbial membrane penetration .
  • Piperidine Substitutions : Introducing halogens (e.g., -F) at the benzyl position improves binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, guiding rational design .

Q. Table 2: Biological Activity vs. Substituents

SubstituentMIC (μg/mL) E. coli LogP
-H (Parent Compound)322.1
-F (4-Fluorobenzyl)82.8
-NO₂ (Triazole-5-NO₂)43.5

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation conditions .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to assay sensitivity or compound purity .

Advanced: What strategies improve the translation of in vitro activity to in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Solubility : Use PEG-400/water mixtures to enhance bioavailability .
    • Metabolic Stability : Liver microsome assays (e.g., rat CYP450) identify vulnerable sites for deuteration or fluorination .
  • Toxicity Screening : Zebrafish models assess acute toxicity (LC₅₀) and organ-specific effects .

Basic: What computational methods are suitable for predicting the tautomeric stability of 1,2,4-triazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates energy differences between tautomers (e.g., triazol-3-amine vs. triazol-5-amine) using B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on tautomeric equilibrium .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determines bond lengths (e.g., N-N triazole bonds ≈1.32 Å) and dihedral angles between aromatic systems .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency and stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine

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